Cas no 2167472-45-7 (tert-butyl 2-(isothiocyanatomethyl)butanoate)

tert-butyl 2-(isothiocyanatomethyl)butanoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-(isothiocyanatomethyl)butanoate
- 2167472-45-7
- EN300-1459020
-
- インチ: 1S/C10H17NO2S/c1-5-8(6-11-7-14)9(12)13-10(2,3)4/h8H,5-6H2,1-4H3
- InChIKey: QZSVLNOHHVXFBS-UHFFFAOYSA-N
- ほほえんだ: S=C=NCC(C(=O)OC(C)(C)C)CC
計算された属性
- せいみつぶんしりょう: 215.09799996g/mol
- どういたいしつりょう: 215.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 70.8Ų
tert-butyl 2-(isothiocyanatomethyl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459020-0.25g |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 0.25g |
$1196.0 | 2023-06-06 | ||
Enamine | EN300-1459020-1.0g |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 1g |
$1299.0 | 2023-06-06 | ||
Enamine | EN300-1459020-100mg |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 100mg |
$1144.0 | 2023-09-29 | ||
Enamine | EN300-1459020-2500mg |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 2500mg |
$2548.0 | 2023-09-29 | ||
Enamine | EN300-1459020-5.0g |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 5g |
$3770.0 | 2023-06-06 | ||
Enamine | EN300-1459020-250mg |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 250mg |
$1196.0 | 2023-09-29 | ||
Enamine | EN300-1459020-1000mg |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 1000mg |
$1299.0 | 2023-09-29 | ||
Enamine | EN300-1459020-50mg |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 50mg |
$1091.0 | 2023-09-29 | ||
Enamine | EN300-1459020-0.1g |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 0.1g |
$1144.0 | 2023-06-06 | ||
Enamine | EN300-1459020-10000mg |
tert-butyl 2-(isothiocyanatomethyl)butanoate |
2167472-45-7 | 10000mg |
$5590.0 | 2023-09-29 |
tert-butyl 2-(isothiocyanatomethyl)butanoate 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
tert-butyl 2-(isothiocyanatomethyl)butanoateに関する追加情報
Introduction to tert-butyl 2-(isothiocyanatomethyl)butanoate (CAS No. 2167472-45-7)
tert-butyl 2-(isothiocyanatomethyl)butanoate (CAS No. 2167472-45-7) is a versatile organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its unique isothiocyanate functional group, exhibits a range of properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article delves into the structure, synthesis, properties, and applications of tert-butyl 2-(isothiocyanatomethyl)butanoate, highlighting its potential and recent advancements in the scientific community.
The molecular structure of tert-butyl 2-(isothiocyanatomethyl)butanoate is defined by its tert-butyl ester group and the isothiocyanate functionality attached to a methyl group on the butanoic acid chain. The tert-butyl ester provides stability and solubility, while the isothiocyanate group imparts reactivity and bioactivity. This combination makes tert-butyl 2-(isothiocyanatomethyl)butanoate an attractive candidate for various chemical transformations and biological studies.
The synthesis of tert-butyl 2-(isothiocyanatomethyl)butanoate typically involves a multi-step process. One common approach is to start with the corresponding carboxylic acid, which is then converted to the tert-butyl ester using tert-butanol and an acid catalyst. The resulting tert-butyl butanoate is subsequently transformed into the isothiocyanate derivative through a reaction with thiophosgene or another suitable reagent. Recent advancements in green chemistry have led to more environmentally friendly methods, such as using catalysts that reduce the formation of hazardous byproducts.
The physical properties of tert-butyl 2-(isothiocyanatomethyl)butanoate are crucial for its applications in various fields. It is a colorless liquid with a characteristic odor, and it exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its melting point and boiling point are within ranges that facilitate handling and processing in laboratory settings. The compound's stability under different conditions, including temperature and pH, has been extensively studied to ensure its reliability in synthetic processes.
In terms of biological activity, tert-butyl 2-(isothiocyanatomethyl)butanoate has shown promising results in several areas. Isothiocyanates are known for their anti-inflammatory, antioxidant, and anticancer properties. Research has demonstrated that compounds containing isothiocyanate groups can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell signaling pathways. Additionally, these compounds have been shown to possess antiviral and antibacterial activities, making them potential candidates for developing new therapeutic agents.
The potential applications of tert-butyl 2-(isothiocyanatomethyl)butanoate extend beyond pharmaceuticals. In agrochemicals, it can serve as an intermediate in the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. The compound's reactivity also makes it useful in polymer science, where it can be incorporated into functional polymers with specific properties tailored for various applications.
Recent studies have explored the use of tert-butyl 2-(isothiocyanatomethyl)butanoate in drug delivery systems. The isothiocyanate group can be conjugated to targeting moieties or drug carriers to enhance the delivery of therapeutic agents to specific sites in the body. This approach has shown promise in improving the bioavailability and reducing the side effects of drugs used in cancer therapy.
In conclusion, tert-butyl 2-(isothiocyanatomethyl)butanoate (CAS No. 2167472-45-7) is a multifaceted compound with significant potential in chemical biology, medicinal chemistry, agrochemicals, and materials science. Its unique structure and properties make it a valuable intermediate for various synthetic processes and biological studies. Ongoing research continues to uncover new applications and optimize its use in different fields, solidifying its importance in modern scientific endeavors.
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